6-Hydroxy-2-(methylsulfanyl)-5-phenylpyrimidin-4(3h)-one
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Overview
Description
6-Hydroxy-2-(methylthio)-5-phenylpyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a hydroxy group at the 6th position, a methylthio group at the 2nd position, and a phenyl group at the 5th position of the pyrimidine ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-(methylthio)-5-phenylpyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-mercapto-4,6-dihydroxypyrimidine with phenyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of 6-Hydroxy-2-(methylthio)-5-phenylpyrimidin-4(3H)-one may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-(methylthio)-5-phenylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents such as sodium borohydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers, esters, or other substituted derivatives.
Scientific Research Applications
6-Hydroxy-2-(methylthio)-5-phenylpyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-(methylthio)-5-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural features. For instance, the hydroxy and methylthio groups can form hydrogen bonds and hydrophobic interactions with active sites of enzymes, leading to inhibition of their activity. The phenyl group can enhance the compound’s binding affinity through π-π interactions with aromatic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-2-naphthoic acid: Similar in having a hydroxy group at the 6th position but differs in the core structure.
2-Methylthio-4-oxo-1,4-dihydro-6-pyrimidinyl acetate: Shares the methylthio and pyrimidine core but has different substituents.
5-(2-Acetyl-1,2,3,4-tetrahydro-1-isoquinolyl)-6-hydroxy-2-methylthio-1,4-dihydro-4-pyrimidinone: Similar in having a hydroxy and methylthio group but with additional complex substituents.
Uniqueness
6-Hydroxy-2-(methylthio)-5-phenylpyrimidin-4(3H)-one is unique due to its specific combination of functional groups and their positions on the pyrimidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
6327-17-9 |
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Molecular Formula |
C11H10N2O2S |
Molecular Weight |
234.28 g/mol |
IUPAC Name |
4-hydroxy-2-methylsulfanyl-5-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H10N2O2S/c1-16-11-12-9(14)8(10(15)13-11)7-5-3-2-4-6-7/h2-6H,1H3,(H2,12,13,14,15) |
InChI Key |
DVHOSMHNDQWATR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=C(C(=O)N1)C2=CC=CC=C2)O |
Origin of Product |
United States |
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